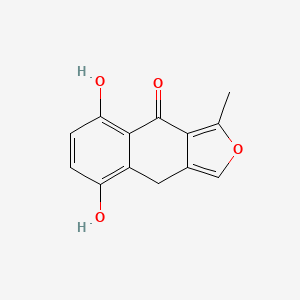

Napabucasine

Vue d'ensemble

Description

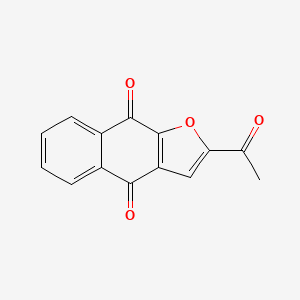

Napabucasin, également connu sous le nom de 2-acétylfuro-1,4-naphtoquinone, est une petite molécule administrée par voie orale qui a suscité un intérêt considérable pour son potentiel dans le traitement du cancer. Elle cible principalement la voie du transducteur de signal et activateur de la transcription 3, qui est suractivée dans de nombreux types de cancer. Cette voie est cruciale dans la propagation médiée par les cellules souches cancéreuses, ce qui fait de Napabucasin un candidat prometteur pour inhiber la croissance tumorale, les métastases et la résistance aux thérapies conventionnelles .

Applications De Recherche Scientifique

Napabucasin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study redox reactions and enzyme-substrate interactions.

Biology: Investigated for its role in inhibiting cancer stem cell activity and its effects on cellular signaling pathways.

Medicine: Undergoing clinical trials for its potential to treat various cancers, including colorectal, pancreatic, and gastric cancers. It has shown promise in reducing tumor growth, metastasis, and relapse.

Industry: Employed in the development of new anticancer drugs and therapeutic strategies

Mécanisme D'action

Target of Action

Napabucasin, also known as BBI608, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical regulator of cancer stem cells (CSCs) in several types of cancer . It is involved in numerous cell signaling pathways implicated in cancer cell survival, proliferation, metastasis, and angiogenesis .

Mode of Action

Napabucasin interacts with its primary target, STAT3, to inhibit its activity . This interaction results in the suppression of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and reduction of metastasis and relapse . Furthermore, Napabucasin has been reported to directly bind to Akt and mTOR proteins, which are upstream regulators of apoptosis and autophagy .

Biochemical Pathways

Napabucasin affects several oncogenic pathways, including the STAT3 pathway . By inhibiting STAT3, Napabucasin suppresses the expression of stemness-associated genes, thereby reducing the stemness of cancer cells . Additionally, Napabucasin disrupts the NF-κB signaling pathway via downregulation of RelA (p65) . It also inhibits other signaling pathways such as Wnt and PI3K/Akt .

Pharmacokinetics

It is known that napabucasin is an orally administered small molecule . In a phase 1 study, Napabucasin was well-tolerated at doses up to 1440 mg/day, and its pharmacokinetic profile was comparable to that reported in previous studies .

Result of Action

Napabucasin’s action results in significant anticancer effects. It suppresses the proliferation, colony formation, and invasion of cancer cells . It also induces cell cycle arrest and apoptosis . More importantly, Napabucasin treatment significantly inhibits the expression of stemness-associated genes, including STAT3, and suppresses the spheroid formation of cancer cells in vitro . In vivo, Napabucasin effectively impairs tumor growth .

Action Environment

It is known that the expression of certain proteins, such as muc1, can influence the sensitivity of cancer cells to napabucasin . Therefore, the tumor microenvironment and the genetic makeup of the cancer cells may play a role in determining the efficacy of Napabucasin.

Analyse Biochimique

Biochemical Properties

Napabucasin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is known to inhibit STAT3, a protein involved in cell growth and survival . Additionally, Napabucasin interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), which are involved in redox reactions . These interactions lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects .

Cellular Effects

Napabucasin exerts significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest . Napabucasin also disrupts several signaling pathways, including Wnt, PI3K/Akt, and NF-κB, thereby inhibiting cancer cell stemness and metastasis . Furthermore, it has been shown to reduce the expression of stemness-associated genes and suppress spheroid formation in glioma cells .

Molecular Mechanism

The molecular mechanism of Napabucasin involves its inhibition of the STAT3 pathway, which is crucial for cancer cell survival and proliferation . By binding to STAT3, Napabucasin prevents its activation and subsequent transcription of target genes involved in cell growth and survival . Additionally, the bioactivation of Napabucasin by NQO1 leads to the generation of ROS, which induces oxidative stress and DNA damage in cancer cells . This dual mechanism of action makes Napabucasin a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Napabucasin have been observed to change over time. Studies have shown that Napabucasin can induce cell cycle arrest and apoptosis within 24 hours of treatment . Long-term studies have demonstrated its ability to inhibit tumor growth and reduce tumor volume in various animal models . The stability and degradation of Napabucasin in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Napabucasin vary with different dosages in animal models. At lower doses, Napabucasin effectively reduces tumor volume and inhibits tumor growth . At higher doses, it can cause toxic effects, including gastrointestinal toxicities such as diarrhea, nausea, and vomiting . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Napabucasin is involved in several metabolic pathways, primarily through its interaction with NQO1 and TrxR1 . These enzymes play a role in the bioactivation of Napabucasin, leading to the generation of ROS and subsequent oxidative stress in cancer cells . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects.

Transport and Distribution

Napabucasin is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The pharmacokinetic profile of Napabucasin indicates that it does not exhibit abnormal accumulation, ensuring its effective distribution within the body .

Subcellular Localization

The subcellular localization of Napabucasin is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on STAT3 and other signaling pathways . The targeting signals and post-translational modifications that direct Napabucasin to specific compartments are essential for its therapeutic efficacy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Napabucasin peut être synthétisé par une série de réactions chimiques impliquant la fusion d'un cycle furane à une partie naphtalène. Le processus implique généralement l'acétylation de la furo-1,4-naphtoquinone dans des conditions contrôlées. Les paramètres de réaction, tels que la température, le solvant et les catalyseurs, sont méticuleusement optimisés pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : Dans les milieux industriels, la production de Napabucasin a été améliorée grâce à la chimie en microflux. Cette méthode permet un mélange précis et un contrôle des conditions de réaction, ce qui conduit à des rendements améliorés et à une intensification du processus. Le système en microflux offre des avantages tels qu'un meilleur transfert de chaleur et de masse, une réduction de la formation de sous-produits et une évolutivité .

Analyse Des Réactions Chimiques

Types de réactions : Napabucasin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Napabucasin peut être oxydé pour former des espèces réactives de l'oxygène, qui jouent un rôle dans son activité anticancéreuse.

Réduction : Le composé peut être réduit par des oxydoréductases intracellulaires, conduisant à sa bioactivation.

Substitution : Diverses réactions de substitution peuvent modifier les groupes fonctionnels sur la molécule de Napabucasin

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'oxygène moléculaire dans des conditions catalytiques.

Réduction : Enzymes comme la NAD(P)H : quinone oxydoréductase 1 et la cytochrome P450 oxydoréductase.

Substitution : Agents halogénants, agents alkylants et autres électrophiles dans des conditions appropriées

Principaux produits formés :

Espèces réactives de l'oxygène : Celles-ci sont formées lors de l'oxydation de Napabucasin et contribuent à ses effets cytotoxiques.

Napabucasin réduit : Cette forme est bioactivée et peut induire des dommages à l'ADN et la mort cellulaire

4. Applications de la recherche scientifique

Napabucasin a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle pour étudier les réactions redox et les interactions enzyme-substrat.

Biologie : Étudié pour son rôle dans l'inhibition de l'activité des cellules souches cancéreuses et ses effets sur les voies de signalisation cellulaire.

Médecine : En cours d'essais cliniques pour son potentiel à traiter divers cancers, notamment les cancers colorectal, pancréatique et gastrique. Il a montré des promesses dans la réduction de la croissance tumorale, des métastases et des rechutes.

Industrie : Employé dans le développement de nouveaux médicaments anticancéreux et de stratégies thérapeutiques

5. Mécanisme d'action

Napabucasin exerce ses effets par le biais de multiples mécanismes :

Inhibition de la voie STAT3 : Napabucasin bloque la voie du transducteur de signal et activateur de la transcription 3, qui est cruciale pour la survie et la prolifération des cellules souches cancéreuses.

Génération d'espèces réactives de l'oxygène : Le composé est bioactivé par des oxydoréductases, conduisant à la production d'espèces réactives de l'oxygène. Ces espèces induisent un stress oxydatif, des dommages à l'ADN et la mort cellulaire.

Perturbation de la signalisation NF-κB : Napabucasin régresse la voie NF-κB, inhibant davantage la survie et la prolifération des cellules cancéreuses

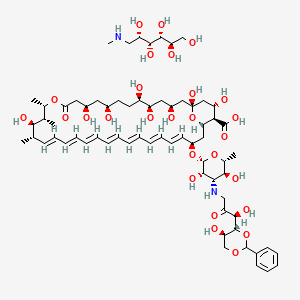

Comparaison Avec Des Composés Similaires

Napabucasin est unique dans son double mécanisme d'action, ciblant à la fois la voie STAT3 et générant des espèces réactives de l'oxygène. Des composés similaires comprennent :

Paclitaxel : Un médicament de chimiothérapie qui stabilise les microtubules et inhibe la division cellulaire. Contrairement à Napabucasin, il ne cible pas la voie STAT3.

Tofacitinib : Un inhibiteur de la Janus kinase utilisé dans le traitement des maladies auto-immunes. Il inhibe également STAT3, mais il ne possède pas la génération d'espèces réactives de l'oxygène observée avec Napabucasin.

Selinexor : Un inhibiteur de XPO1 avec des propriétés anticancéreuses, mais il ne partage pas le même double mécanisme d'action que Napabucasin

Propriétés

IUPAC Name |

2-acetylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUWDIXHNQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83280-65-3 | |

| Record name | Napabucasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napabucasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPABUCASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)